molecular formula C6H11NO B14772254 1-Oxaspiro[3.3]Heptan-3-amine

1-Oxaspiro[3.3]Heptan-3-amine

Cat. No.: B14772254
M. Wt: 113.16 g/mol
InChI Key: GFSRCOGSVBKORF-UHFFFAOYSA-N
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Description

Contextualizing Spirocyclic Systems in Advanced Organic Synthesis

Spirocyclic systems, characterized by two rings sharing a single atom, are gaining significant interest in organic synthesis due to their unique three-dimensional structures. bohrium.com This rigid framework allows for precise spatial arrangement of substituents, which is crucial for interactions with biological targets and for defining the properties of materials. mdpi.com The inherent rigidity and defined three-dimensionality of spirocycles make them attractive scaffolds in drug discovery, often leading to improved physicochemical and pharmacokinetic properties. researchgate.net Their unique architecture can lead to distinct biological activities and they are increasingly found in approved drugs and clinical candidates. bohrium.comresearchgate.net The synthesis of these complex structures is an active area of research, with methods like cyclization reactions being commonly employed.

The Emergence of Small-Ring Heterocycles, including the 1-Oxaspiro[3.3]Heptane Core, in Molecular Design

Small-ring heterocycles, which are cyclic compounds containing atoms of at least two different elements, are fundamental building blocks in medicinal chemistry. researchgate.netwikipedia.org The inclusion of heteroatoms like oxygen and nitrogen can significantly influence a molecule's properties, such as polarity and its ability to form hydrogen bonds. nih.gov The 1-oxaspiro[3.3]heptane core, a type of spirocyclic ether, is part of a growing class of strained spiroheterocycles that are being developed as novel scaffolds for drug discovery. researchgate.netresearchgate.net These strained systems offer predictable exit vectors for substituents, which can lead to more selective interactions with biological targets. researchgate.net The development of synthetic routes to access these and other novel spiro[3.3]heptane derivatives is a key focus for expanding their application in medicinal chemistry. researchgate.netnih.govacs.org

Foundational Significance of 1-Oxaspiro[3.3]Heptan-3-amine as a Core Scaffold

While specific research on this compound is not extensively detailed in the provided results, its foundational significance can be inferred from the broader context of spiro[3.3]heptane derivatives in medicinal chemistry. The 1-oxaspiro[3.3]heptane framework itself is a key component of building blocks for drug discovery. researchgate.net The introduction of an amine group at the 3-position creates a versatile functional handle that can be used to connect the spirocyclic core to other molecular fragments, making it a valuable building block for creating diverse chemical libraries. The related compound, 1-oxaspiro[3.3]heptan-3-ol, highlights the accessibility and utility of functionalized 1-oxaspiro[3.3]heptane systems. achmem.com The development of synthetic methods for various azaspiro[3.3]heptanes and their use as bioisosteres for common fragments like piperidine (B6355638) further underscores the importance of such scaffolds in designing new therapeutic agents. researchgate.netx-mol.comuniv.kiev.uanih.gov

Interactive Data Table: Properties of Related Spirocyclic Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

1-oxaspiro[3.3]heptan-3-amine

InChI

InChI=1S/C6H11NO/c7-5-4-8-6(5)2-1-3-6/h5H,1-4,7H2

InChI Key

GFSRCOGSVBKORF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CO2)N

Origin of Product

United States

Synthetic Methodologies for 1 Oxaspiro 3.3 Heptan 3 Amine and Analogous Spiro 3.3 Heptane Systems

Direct Synthetic Routes to the 1-Oxaspiro[3.3]Heptan-3-amine Framework

Direct synthetic approaches to the this compound scaffold often involve the construction of the spirocyclic core with the amine functionality or a precursor already in place.

Gold catalysis has emerged as a powerful tool for the synthesis of strained oxygen-containing heterocycles. nih.gov One notable application is the synthesis of oxetan-3-ones from readily available propargylic alcohols. This methodology proceeds via an intermolecular alkyne oxidation to generate an α-oxo gold carbene intermediate, which then undergoes a facile ring closure. nih.gov This approach is significant as it avoids the use of hazardous diazo ketones. nih.gov

While not a direct route to the title amine, this method provides a key ketone intermediate. For instance, a dual application of this gold-catalyzed alkyne oxidation strategy has been used to synthesize oxazaspiro[3.3]heptanone. nih.gov This ketone can then be converted to the desired amine through reductive amination. The sequence starts from propargyl alcohol and involves the formation of an azetidine (B1206935) ring in a respectable yield. nih.gov

Starting MaterialCatalystKey IntermediateProductYieldRef
Propargyl alcoholEt3PAuNTf2α-oxo gold carbeneOxazaspiro[3.3]heptanone61% (azetidine formation) nih.gov
Chiral N-propargylsulfonamidesGold(I) catalystα-oxogold carbenesChiral azetidin-3-onesGood nih.gov
1-ene-4,9- and 3-ene-1,7-diyne estersGold(I) catalyst1,3-cyclopentadienyl intermediateAzaspiro[4.4]nonenones and azaspiro[4.5]decadienonesNot specified rsc.org

Table 1: Examples of Gold-Catalyzed Synthesis of Spirocyclic Ketones and Heterocycles

The synthesis of this compound and its analogues can be achieved through the coupling of pre-formed heterocyclic precursors. A common strategy involves the synthesis of 2-oxa-6-azaspiro[3.3]heptane derivatives. One route starts from tribromoneopentyl alcohol, which is treated with p-toluenesulfonamide (B41071) to simultaneously form the oxetane (B1205548) and a protected azetidine ring. nih.gov Deprotection then yields the free spirocyclic amine. nih.gov

A more recent, protecting-group-free synthesis of a key intermediate for the antibiotic TBI-223, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, involves the direct alkylation of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane. nih.gov This method is efficient and scalable. nih.gov

The synthesis of chiral azetidin-3-ones from chiral N-propargylsulfonamides via gold-catalyzed oxidative cyclization also provides a versatile entry to spiro[3.3]heptane systems. nih.gov These chiral building blocks can then be further elaborated to form the desired spirocyclic amine.

Precursor 1Precursor 2ProductYieldRef
Tribromoneopentyl alcoholp-ToluenesulfonamideN-Tosyl-2-oxa-6-azaspiro[3.3]heptaneNot specified nih.gov
2-Fluoro-4-nitroaniline3,3-bis(bromomethyl)oxetane6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane87% nih.gov
Chiral N-propargylsulfonamidesN/A (intramolecular cyclization)Chiral azetidin-3-onesGood nih.gov

Table 2: Multistep Syntheses from Heterocyclic Precursors

3-Oxocyclobutane-1-carboxylic acid serves as a valuable starting material for the construction of 1-oxaspiro[3.3]heptane derivatives. A scalable, six-step linear synthesis has been developed to access a 6-methyloxy-substituted 1-oxaspiro[3.3]heptane. researchgate.net The key steps in this sequence include a Wittig olefination, reduction, and benzyl (B1604629) protection to form an exocyclic alkene. researchgate.net Subsequent epoxidation with m-CPBA, followed by a Corey-Chaikovsky epoxide expansion and deprotection, completes the spirocycle assembly. researchgate.net This substituted spirocycle can then serve as a platform for further functionalization to introduce the desired amine group.

Advanced Approaches to Spiro[3.3]heptane Scaffolds Applicable to this compound

More advanced synthetic methods, often employing modern catalytic and radical-based strategies, have been developed to construct the spiro[3.3]heptane core. These approaches offer alternative and potentially more efficient pathways to these complex scaffolds.

Visible light-promoted photocatalysis has emerged as a sustainable and versatile tool for the synthesis of spirocyclic compounds. nih.gov Radical-mediated dearomative annulation cascades, in particular, have proven effective. nih.gov These strategies can be categorized into direct approaches involving radical ipso-cyclization and cascade strategies where radical addition precedes the cyclization. nih.gov

A two-component annulation strategy mediated by an iridium photocatalyst and a Brønsted acid under visible light provides access to a diverse range of saturated heterocycles. ucla.edunih.gov This method involves the generation of a reactive radical which adds to an alkene, followed by an oxidative radical-polar crossover to form a carbocation that is then trapped by a tethered nucleophile to close the ring. ucla.edunih.gov This approach has been used to synthesize pyrrolidines, tetrahydrofurans, and other heterocycles, and could be adapted for the synthesis of spiro[3.3]heptane systems. ucla.edu

Another innovative approach involves a strain-release radical-polar crossover annulation between a bicyclo[1.1.0]butane (BCB) and a bifunctional reagent. chemrxiv.org This method allows for the modular synthesis of hetero-bicyclo[n.1.1]alkanes. The reaction is initiated by a single-electron transfer (SET) to generate a radical, which then adds to the strained C-C bond of the BCB. A subsequent SET and intramolecular cyclization afford the final product. chemrxiv.org

Reaction TypeKey FeaturesProduct ScopeRef
Photoredox-mediated dearomative annulationVisible light, acyl radical generation, 6-exo-trig spirocyclizationSpiro-chromanones, spirocyclic lactams nih.gov
Radical redox annulationIr(III) photocatalyst, Brønsted acid, radical addition to alkene, oxidative radical-polar crossoverPyrrolidines, tetrahydrofurans, piperidines ucla.edunih.gov
Strain-release radical-polar crossover annulationBicyclo[1.1.0]butane (BCB), bifunctional reagent, SET, radical additionHetero-bicyclo[n.1.1]alkanes chemrxiv.org

Table 3: Advanced Radical-Mediated Annulation Reactions for Spiroheterocycles

Flow Chemistry Protocols for Strained Spiro Heterocycles

The application of continuous flow chemistry is revolutionizing the synthesis of organic compounds, especially in the realm of heterocyclic chemistry. nih.govspringerprofessional.de This approach offers numerous benefits over traditional batch processes, including superior control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates. nih.govspirochem.com For the synthesis of strained spiro heterocycles, these advantages are particularly pronounced, enabling reactions that are often challenging or inefficient to perform in batch mode. springerprofessional.de

Flow chemistry facilitates the rapid optimization of reaction conditions and can be readily scaled up, making it a valuable tool in both academic research and industrial process development. spirochem.com The modular nature of flow systems allows for the integration of multiple reaction steps, including in-line purification and analysis, which streamlines the synthetic process and reduces manual handling. spirochem.comuc.pt

Research Findings in Flow Synthesis of Analogous Systems:

While a specific flow chemistry protocol for the direct synthesis of this compound is not extensively documented in the reviewed literature, the principles and methodologies are well-established through the synthesis of analogous strained spirocyclic and heterocyclic systems.

One notable example is the generation and utilization of highly unstable 3-oxetanyllithium using continuous flow technology. acs.orgacs.orgnih.govfigshare.com This protocol enables the formation of a key nucleophilic oxetane intermediate that can react with a variety of electrophiles. acs.orgnih.gov The use of flow technology is crucial for managing the instability of the organolithium species, allowing for its rapid generation and immediate use in subsequent reactions. acs.orgnih.gov This approach has been successfully applied to the synthesis of various 3-substituted oxetanes, which are valuable building blocks in medicinal chemistry. acs.orgnih.gov

Furthermore, flow chemistry has been effectively employed in the synthesis of other spiro[3.3]heptane derivatives. For instance, a robust and mild two-step flow technology-assisted protocol has been developed for the synthesis of 1-oxa-2,6-diazaspiro[3.3]heptane (ODASE). researchgate.net This strained spiro heterocycle is considered a potential bioisostere for piperazine. researchgate.net The synthesis proceeds through a highly strained azabicyclo[1.1.0]butyl intermediate, demonstrating the capability of flow chemistry to handle reactive intermediates in a controlled manner. researchgate.net

In a different application, flow electrochemistry has been utilized for the synthesis of spiro-indolinines through the dearomative arylation of indoles. rsc.org Although the initial discovery and optimization were performed in batch, continuous flow was investigated to enhance scalability. rsc.org This highlights the adaptability of flow chemistry to various reaction types, including electrochemical and photochemical transformations, which are well-suited for flow setups ("photoflow"). spirochem.comrsc.org

The following table summarizes key aspects of relevant flow chemistry protocols for the synthesis of strained spiro heterocycles and their precursors.

Product/Intermediate Key Reaction Type Flow System Advantages Significance Reference
3-OxetanyllithiumLithium-halogen exchangeSafe handling of unstable organolithium intermediate, rapid generation and in-situ trappingEnables access to a key nucleophilic oxetane for diverse functionalization acs.orgnih.gov
1-Oxa-2,6-diazaspiro[3.3]heptaneCycloaddition/RearrangementControl over reactive intermediates, robust and mild conditionsProvides a scalable route to a novel strained spiro heterocyclic bioisostere researchgate.net
Spiro-indolininesElectrochemical dearomative arylationImproved scalability over batch processesDemonstrates the application of flow electrochemistry for spirocycle synthesis rsc.org
ArylhydrazinesNickel-catalyzed photoredox couplingAvoidance of catalyst precipitation, process robustnessShowcases the utility of photoflow chemistry for synthesizing key precursors rsc.org

These examples underscore the significant potential of flow chemistry in advancing the synthesis of complex molecules like this compound. The precise control offered by flow reactors is ideal for managing the energetics and kinetics of reactions involving strained four-membered rings, such as oxetanes. The ability to telescope reaction sequences without isolating potentially unstable intermediates is a key advantage that can lead to more efficient and safer synthetic routes. uc.pt As research in this area continues, the development of a dedicated flow synthesis for this compound is a highly probable and anticipated advancement.

Chemical Reactivity, Mechanism, and Stereochemistry of 1 Oxaspiro 3.3 Heptan 3 Amine

Intrinsic Reactivity Profile of the 1-Oxaspiro[3.3]Heptane Core

The reactivity of 1-oxaspiro[3.3]heptan-3-amine is largely dictated by the characteristics of its constituent parts: the nucleophilic amine and the strained oxetane (B1205548) ring within the spiro[3.3]heptane framework.

The primary amine group at the 3-position of the cyclobutane (B1203170) ring is the principal site of nucleophilicity in the molecule. In general, the nucleophilicity of an amine is correlated with its basicity; a more basic amine is typically a stronger nucleophile. masterorganicchemistry.com The nitrogen atom in this compound possesses a lone pair of electrons in an sp³-hybridized orbital, making it available for donation to electrophiles. libretexts.org

However, the steric environment surrounding the amine group plays a crucial role in modulating its reactivity. The rigid spirocyclic framework can impose steric hindrance, potentially reducing the amine's nucleophilicity compared to a simple acyclic primary amine like n-propylamine. For instance, bulky substituents on an amine, such as a t-butyl group, have been shown to decrease nucleophilicity by a significant margin due to steric factors. masterorganicchemistry.com While the spiro[3.3]heptane system is not as sterically demanding as a t-butyl group, its constrained nature can influence the approach of electrophiles.

The oxetane ring in this compound is a strained four-membered heterocycle, making it susceptible to ring-opening reactions, particularly under acidic conditions. beilstein-journals.org The inherent ring strain, although less severe than in a three-membered epoxide ring, provides a thermodynamic driving force for cleavage. youtube.com

Acid-catalyzed ring-opening is a common transformation for oxetanes. The reaction is initiated by protonation of the oxetane oxygen, which activates the ring towards nucleophilic attack. khanacademy.org In the presence of a nucleophile, this can lead to the formation of a 1,3-difunctionalized cyclobutane derivative. For example, treatment with hydrobromic acid would be expected to yield a (3-(bromomethyl)-3-aminocyclobutyl)methanol derivative, analogous to the ring-opening observed in other spirocyclic oxetanes. researchgate.net

The regioselectivity of the nucleophilic attack on the protonated oxetane can depend on the reaction conditions and the substitution pattern. In the case of 3-substituted oxetanes, the reaction can proceed through an SN1-like or SN2-like mechanism. nih.govresearchgate.net An SN1-type pathway involves the formation of a transient, and potentially planar, oxetane carbocation intermediate, which is then trapped by a nucleophile. nih.govresearchgate.netthieme.de

Expected Products of Acid-Catalyzed Oxetane Ring-Opening
ReagentExpected Major ProductReaction Type
HBr(3-(Bromomethyl)-3-aminocyclobutyl)methanolAcid-catalyzed nucleophilic ring-opening
H2O / H+3-(Aminomethyl)-3-(hydroxymethyl)cyclobutanolAcid-catalyzed hydrolysis
MeOH / H+(3-(Aminomethyl)-3-(methoxymethyl)cyclobutyl)methanolAcid-catalyzed alcoholysis

The spiro[3.3]heptane scaffold is noted for its high degree of three-dimensionality and rigidity. This structural feature contributes to an enhanced metabolic stability in comparison to more flexible acyclic or monocyclic systems. researchgate.netresearchgate.net The compact and constrained nature of the spirocycle can shield certain positions from enzymatic degradation.

The 1-oxaspiro[3.3]heptane core itself is generally stable under a variety of synthetic conditions, excluding those that promote oxetane ring-opening (i.e., strong acids). For instance, related 2-oxaspiro[3.3]heptane systems have been shown to be tolerant to conditions required for cross-coupling reactions. rsc.org This suggests that the spirocyclic framework of this compound would likely be stable during transformations targeting the amine functionality, such as amidations, sulfonations, and reductive aminations, provided strongly acidic conditions are avoided. The stability of the spirocycle is a key attribute that makes it an attractive building block in medicinal chemistry and materials science. researchgate.net

Mechanistic Investigations of Transformations Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for predicting reactivity and controlling product formation.

While specific mechanistic studies on this compound are not extensively documented, valuable insights can be drawn from studies on related amino-oxetane systems. nih.govthieme.de Computational and kinetic studies on the formation of amino-oxetanes from oxetane sulfonyl fluorides support a mechanism involving the formation of an oxetane carbocation as the rate-determining step in an SN1-type process. nih.govresearchgate.net This is followed by a rapid and chemoselective coupling with an amine nucleophile. nih.govresearchgate.net

These findings suggest that reactions at the oxetane ring of this compound, particularly those involving carbocationic intermediates, would proceed through a similar mechanistic pathway. For example, in an acid-catalyzed ring-opening, the protonated oxetane would likely form a tertiary carbocation at the spiro-carbon, which is stabilized by the adjacent oxygen atom. This intermediate would then be captured by a nucleophile.

Computational studies on related spiro[3.3]heptane systems have also shed light on their conformational preferences and the spatial orientation of substituents, which are critical for understanding their reactivity and interactions with biological targets. nih.gov

Stereochemical Control and Diastereoselectivity in this compound Synthesis

Approaches to the stereoselective synthesis of related spiro[3.3]heptane derivatives often rely on the use of chiral auxiliaries or catalysts. For example, the Strecker reaction employing a chiral amine auxiliary has been successfully used to install a chiral amino acid moiety in spiro[3.3]heptane systems. nih.gov Another strategy involves the diastereoselective functionalization of a pre-existing spirocyclic core.

A potential synthetic route to enantiomerically enriched this compound could start from a chiral cyclobutane precursor. For instance, the stereoselective synthesis of a 3-substituted cyclobutanone (B123998) could be followed by the construction of the oxetane ring. The stereochemistry of the final product would be dictated by the stereocenter established early in the synthesis. The development of efficient and stereoselective synthetic methods is a key area of ongoing research for this class of compounds. acs.org

Potential Strategies for Stereochemical Control
StrategyDescriptionKey Challenge
Chiral AuxiliaryUse of a recoverable chiral molecule to direct the stereochemical outcome of a key bond-forming reaction.Efficient removal of the auxiliary and high diastereoselectivity.
Asymmetric CatalysisEmployment of a chiral catalyst to favor the formation of one enantiomer over the other.Development of a catalyst effective for the specific transformation.
Chiral Pool SynthesisStarting from an enantiomerically pure natural product or a readily available chiral building block.Identifying a suitable and economically viable starting material.
Diastereoselective FunctionalizationSelective reaction of one diastereotopic face or group in a prochiral or meso spirocyclic precursor.Achieving high levels of diastereoselectivity.

Functionalization and Derivatization Strategies for 1 Oxaspiro 3.3 Heptan 3 Amine Scaffolds

Introduction of Diverse Substituents on the Spiro[3.3]heptane Framework

The modification of the core spiro[3.3]heptane structure is a key strategy for installing diverse chemical functionalities and modulating molecular properties. Synthetic routes often begin with a substituted cyclobutanone (B123998) precursor, which allows for the introduction of substituents at various positions on the resulting spirocycle. google.comnih.gov This approach enables the creation of a wide array of mono- and bi-functional building blocks. chemrxiv.org

For instance, functionalization at the C6 position (on the cyclobutane (B1203170) ring, opposite the oxetane) can be achieved through various synthetic sequences. One notable method involves an intermolecular cyclization of a substituted 1,1-bis(bromomethyl)cyclobutane (B2691830) with reagents like diethyl malonate. chemrxiv.org This allows for the subsequent conversion into a variety of functional groups. Ketone precursors of the spiro[3.3]heptane core can be modified to introduce groups such as bromide, carboxylic acids, or boronic acids. chemrxiv.org Furthermore, the introduction of fluorine-containing substituents, like a trifluoromethyl group, at the C6 position has been demonstrated to significantly impact the acidity and lipophilicity of the final compounds. chemrxiv.org

Table 1: Examples of Substituents Introduced onto the Spiro[3.3]heptane Framework

Precursor TypeReagent/MethodResulting Substituent on FrameworkReference
Spiro[3.3]heptanoneWolff-Kishner reduction, then nBuLi, then B(OMe)₃Boronic Acid chemrxiv.org
Spiro[3.3]heptanoneWolff-Kishner reduction, then nBuLi, then CO₂ (dry ice)Carboxylic Acid chemrxiv.org
1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutaneDiethyl malonate, then saponification and decarboxylationCarboxylic Acid at C6 chemrxiv.org
1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutaneTosMIC, then reductionAminomethyl at C6 chemrxiv.org

Amine Functionalization: Protection, Alkylation, and Acylation

The primary amine of 1-oxaspiro[3.3]heptan-3-amine is a versatile handle for a wide range of chemical modifications, including protection, alkylation, and acylation. These transformations are fundamental for incorporating the spirocyclic scaffold into larger, more complex molecules.

Protection: As with most primary amines in multistep synthesis, the amine of the 1-oxaspiro[3.3]heptane scaffold often requires protection to prevent unwanted side reactions. Carbamates are the most common type of protecting group used for this purpose. Reagents such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) and benzyl (B1604629) chloroformate (Cbz-Cl) are frequently employed to yield the corresponding Boc- and Cbz-protected amines, respectively. masterorganicchemistry.com The Boc group, for example, can be readily installed and later removed under acidic conditions, such as with trifluoroacetic acid (TFA). chemrxiv.orgmasterorganicchemistry.com

Alkylation: N-alkylation introduces alkyl substituents onto the amine nitrogen. A general and powerful method for forming the azetidine (B1206935) ring in related oxa-azaspiro[3.3]heptane systems involves the intramolecular alkylation of an amine with an appropriate leaving group. researchgate.net For a pre-formed this compound, direct alkylation can be achieved with alkyl halides or through reductive amination with aldehydes or ketones. For example, the formation of 2-oxa-6-azaspiro[3.3]heptane derivatives has been demonstrated via the reaction of an amine with 3,3-bis(bromomethyl)oxetane, showcasing a key ring-forming alkylation step. nih.gov

Acylation: The reaction of the amine with acylating agents, such as acid chlorides or anhydrides, or coupling with carboxylic acids, results in the formation of a stable amide bond. This is one of the most common methods for incorporating the spiro[3.3]heptane scaffold into potential drug candidates. chemrxiv.org For example, spiro[3.3]heptane amine derivatives have been successfully incorporated into analogs of the anticancer drugs Vorinostat and Sonidegib through amide bond formation. chemrxiv.orgresearchgate.net

Table 2: Common Functionalizations of the Amine Group

Functionalization TypeTypical Reagent(s)Resulting Functional GroupReference
ProtectionDi-tert-butyl dicarbonate (Boc₂O)N-Boc carbamate chemrxiv.orgmasterorganicchemistry.com
ProtectionBenzyl chloroformate (Cbz-Cl)N-Cbz carbamate masterorganicchemistry.com
AlkylationAlkyl Halide (e.g., R-Br) + BaseSecondary/Tertiary Amine nih.gov
AcylationAcid Chloride (R-COCl) or Carboxylic Acid (R-COOH) + Coupling AgentAmide chemrxiv.org

Modulating Reactivity through Strategic Functionalization

Functionalization of the carbon framework can influence the electronic properties of the entire molecule. The introduction of electron-withdrawing groups, such as trifluoromethyl (CF₃), onto the cyclobutane ring has a pronounced effect on the acidity (pKa) of the amine group through inductive effects. chemrxiv.org Specifically, the pKa of the protonated amine decreases as the electron-withdrawing strength of the substituent increases (H < F < F₂ < CF₃), making the amine less basic. chemrxiv.org This modulation of basicity can be crucial for optimizing interactions with biological targets or improving pharmacokinetic properties.

Conversely, functionalization of the amine group directly alters its chemical nature. Protection of the amine as a carbamate, for instance, effectively removes its nucleophilicity and basicity, allowing for chemical transformations to be performed elsewhere on the molecule. Conversion of the primary amine to a secondary or tertiary amine via alkylation, or to an amide via acylation, fundamentally changes its hydrogen bonding capacity, basicity, and nucleophilicity. Amides are substantially less basic than their parent amines. These modifications are a key tool for medicinal chemists to control properties such as lipophilicity, water solubility, and metabolic stability. univ.kiev.ua

Theoretical and Computational Studies on 1 Oxaspiro 3.3 Heptan 3 Amine and Its Bioisosteric Potential

Quantum Chemical Characterization of Electronic and Structural Properties

Quantum chemical calculations provide fundamental insights into the electronic and structural nature of molecules. For 1-Oxaspiro[3.3]heptan-3-amine and its parent scaffold, these studies reveal a distinct three-dimensional architecture characterized by the spirocyclic fusion of an oxetane (B1205548) ring and a cyclobutane (B1203170) ring.

The presence of the oxygen atom in the oxetane ring introduces polarity and influences the molecule's electrostatic potential. Theoretical studies on related strained spiro heterocycles, such as 1-oxa-2,6-diazaspiro[3.3]heptane, have demonstrated that these systems possess high three-dimensional character. uniba.itresearchgate.net This structural feature is a departure from the predominantly planar nature of many aromatic and non-strained aliphatic rings commonly found in drug molecules.

The structural parameters of the spiro[3.3]heptane core, including bond lengths and angles, are defined by the inherent strain of the four-membered rings. This strain, while contributing to the molecule's unique geometry, is balanced to ensure chemical stability. Computational analyses of similar spiro[3.3]heptane derivatives have been instrumental in understanding their fundamental properties.

Below is a table summarizing key computed properties for a related compound, 6-Oxa-1-azaspiro[3.3]heptane, which provides a comparative context for understanding the characteristics of this compound.

PropertyValueSource
Molecular Weight99.13 g/mol PubChem
XLogP3-0.6PubChem
Topological Polar Surface Area21.3 ŲPubChem
Monoisotopic Mass99.068413911 DaPubChem

This data is for 6-Oxa-1-azaspiro[3.3]heptane and is provided for comparative purposes.

Conformational Analysis and Prediction of Three-Dimensional Characteristics

Conformational analysis is crucial for understanding the spatial arrangement of atoms in a molecule, which directly impacts its interaction with biological targets. The spiro[3.3]heptane framework of this compound is inherently rigid, significantly limiting its conformational flexibility. uniba.itresearchgate.netresearchgate.net This rigidity results in a well-defined three-dimensional structure with predictable exit vectors for its substituents. researchgate.net

The development of novel strained spiro heterocycles is highly sought after in drug design precisely because of this high molecular rigidity and predictable vectorization, which can lead to enhanced drug-likeness and target selectivity. uniba.itresearchgate.net The defined spatial location of the substituents emanating from the spirocyclic core is a key feature that medicinal chemists can exploit. researchgate.net

The three-dimensional characteristics of spiro[3.3]heptane derivatives have been shown to be a significant advantage, contributing to improved metabolic stability, decreased lipophilicity, and increased aqueous solubility. uniba.it The defined geometry of this compound, with the amine group positioned on the cyclobutane ring, offers a specific vector for interaction with biological macromolecules.

Assessment of Bioisosteric Relationships

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The concept of bioisosterism is a powerful tool in drug design for modulating the properties of lead compounds.

This compound as a Bioisostere for Planar and Non-Planar Ring Systems

The unique three-dimensional and rigid structure of the spiro[3.3]heptane scaffold makes it an attractive candidate as a bioisosteric replacement for more common ring systems. uniba.itresearchgate.netchemrxiv.org It has been proposed as a bioisostere for both planar aromatic rings, like the phenyl group, and non-strained, non-planar rings, such as cyclohexane (B81311). researchgate.netchemrxiv.org

Research has demonstrated that spiro[3.3]heptane with its non-collinear exit vectors can effectively mimic mono-, meta-, and para-substituted phenyl rings in bioactive compounds. chemrxiv.org This is a significant finding, as it expands the toolkit of medicinal chemists beyond traditional, often collinear, bioisosteres. The replacement of a phenyl ring with a spiro[3.3]heptane core can lead to saturated analogs with retained or even improved biological activity and potentially more favorable physicochemical properties. chemrxiv.org

Furthermore, heteroatom-containing spiro[3.3]heptanes have been investigated as bioisosteres for saturated heterocycles like piperidine (B6355638) and morpholine. researchgate.net The introduction of heteroatoms, as in this compound, can fine-tune the electronic properties and hydrogen bonding capacity of the scaffold, making it a versatile replacement for various cyclic systems.

Impact of Molecular Rigidity and Predictable Vectorization on Bioisosteric Utility

The high degree of molecular rigidity and the predictable exit vectors of substituents are defining features that significantly enhance the bioisosteric utility of the spiro[3.3]heptane framework. uniba.itresearchgate.netchemrxiv.org This structural rigidity reduces the entropic penalty upon binding to a target protein, which can lead to improved binding affinity.

The predictable vectorization allows for precise control over the spatial orientation of functional groups, a critical factor for optimizing interactions with a biological target. researchgate.net Unlike flexible ring systems that can adopt multiple conformations, the spiro[3.3]heptane core presents its substituents in a well-defined manner. This can improve target selectivity and reduce off-target effects, ultimately contributing to a better safety profile. uniba.itresearchgate.net

The shift towards molecules with a higher fraction of sp3-hybridized carbons and greater three-dimensionality, as exemplified by this compound, is a recognized strategy for improving the success rates of drug candidates. uniba.it The incorporation of such strained spiro heterocycles has been linked to enhanced metabolic stability and solubility. uniba.it

Strategic Applications of 1 Oxaspiro 3.3 Heptan 3 Amine As a Synthetic Building Block

Facilitating the Construction of High-Complexity Molecular Architectures

The rigid, well-defined structure of the 1-oxaspiro[3.3]heptane core makes it an exceptional starting point for the construction of intricate molecular architectures. The spirocyclic nature of the scaffold, featuring two rings joined at a single carbon atom, provides precise, non-linear exit vectors for substituents. This controlled spatial arrangement is highly sought after for building molecules with a high degree of three-dimensionality. researchgate.netresearchgate.net

Synthetic chemists have developed robust and scalable routes to access these building blocks, enabling their use in complex synthesis projects. researchgate.netnih.govacs.org For instance, a linear, six-step sequence has been established to produce a 6-methyloxy-substituted 1-oxaspiro[3.3]heptane, which serves as a versatile platform for adding further functionality. researchgate.net The preparation of azaspiro[3.3]heptanes with multiple, strategically placed functional groups (exit vectors) has also been disclosed, providing chemists with modules that are primed for incorporation into larger, more complex structures with significant potential in drug discovery. nih.govacs.org

Utility in Medicinal Chemistry and Drug Discovery Programs

The unique properties of the spiro[3.3]heptane framework have made it a privileged scaffold in modern drug discovery, offering solutions to challenges such as metabolic instability and the need for improved physicochemical properties.

The ability to functionalize the 1-oxaspiro[3.3]heptane core at various positions allows for the creation of large and diverse compound libraries. researchgate.netresearchgate.net These libraries are instrumental in high-throughput screening campaigns to identify novel hits against a wide range of biological targets. By systematically modifying the substituents on the spirocyclic core, medicinal chemists can explore the structure-activity relationship (SAR) of a new compound series. princeton.edu

The development of reliable methodologies for constructing these scaffolds has led to the generation of vast libraries of spiro[3.3]heptane-derived building blocks. researchgate.netresearchgate.net These collections of novel, three-dimensional molecules are designed to populate lead-like chemical space, increasing the probability of discovering compounds with favorable drug-like properties. researchgate.net The availability of these versatile modules, often with multiple points for chemical modification, is significant for the design and synthesis of new drugs. nih.govacs.org

One of the primary drivers for incorporating spirocycles into drug candidates is the concept of "escaping flatland"—moving away from flat, aromatic structures towards more three-dimensional molecules. researchgate.netresearchgate.net The 1-oxaspiro[3.3]heptane core is inherently three-dimensional (possessing a high Fsp³ character), which can lead to improved target selectivity and reduced off-target effects. researchgate.net

Key advantages of integrating this spirocyclic motif include:

Conformational Restriction: The rigid framework of the spiro[3.3]heptane unit reduces the conformational flexibility of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. researchgate.netresearchgate.net

Improved Physicochemical Properties: Compared to their more flexible, non-spirocyclic counterparts, spirocycles can enhance properties like solubility and metabolic stability. researchgate.netresearchgate.net The strained four-membered rings provide predictable and well-defined vectors for substituents. researchgate.netresearchgate.net

Novelty and Patentability: As abiotic (non-natural) scaffolds, these building blocks provide access to novel chemical matter, allowing for the creation of patent-free analogues of existing drugs. researchgate.netexlibrisgroup.comchemrxiv.org

A bioisostere is a chemical group that can replace another in a drug molecule without significantly altering its biological activity. The 1-oxaspiro[3.3]heptane scaffold and its close heterocyclic relatives have proven to be highly effective bioisosteres for several common rings used in medicinal chemistry. researchgate.netprinceton.eduresearchgate.netchemrxiv.orgnih.gov

Piperidine (B6355638) and Piperazine Replacement: Heterocyclic spiro[3.3]heptanes are increasingly used as rigid surrogates for piperidine and piperazine, which are among the most common saturated heterocycles in approved drugs. princeton.edu For example, 1-azaspiro[3.3]heptane has been successfully validated as a piperidine bioisostere. researchgate.netexlibrisgroup.comnih.gov When this core was used to replace the piperidine ring in the anesthetic drug Bupivacaine, the resulting analogue retained high activity. researchgate.netexlibrisgroup.comnih.govx-mol.com Similarly, 1-oxa-2,6-diazaspiro[3.3]heptane (ODASE) has been identified as a promising bioisostere for piperazine, offering high molecular rigidity that can enhance drug-likeness and target selectivity. researchgate.net

Cyclohexane (B81311) and Phenyl Replacement: The spiro[3.3]heptane framework also serves as a conformationally restricted replacement for cyclohexane rings. researchgate.net Structural analysis has shown a strong similarity between disubstituted spiro[3.3]heptanes and cis-1,4-disubstituted cyclohexanes. researchgate.net More broadly, the spiro[3.3]heptane core has been shown to mimic mono-, meta-, and para-substituted phenyl rings. chemrxiv.org Its incorporation into FDA-approved drugs like Vorinostat and Sonidegib in place of a phenyl ring yielded saturated, patent-free analogues that maintained high activity. chemrxiv.org This demonstrates the remarkable versatility of the scaffold to replicate the spatial arrangement of substituents found in both aliphatic and aromatic systems.

Data Tables

Table 1: Bioisosteric Relationships of the Spiro[3.3]heptane Scaffold

Spiro[3.3]heptane Derivative Common Ring Replaced Example Application References
1-Azaspiro[3.3]heptane Piperidine Bupivacaine analogue researchgate.netexlibrisgroup.comnih.govx-mol.com
1-Oxa-2,6-diazaspiro[3.3]heptane Piperazine General drug design researchgate.net
Disubstituted spiro[3.3]heptane cis-1,4-Disubstituted cyclohexane General drug design researchgate.net

Table 2: Chemical Compounds Mentioned in this Article

Compound Name
1-Oxaspiro[3.3]heptan-3-amine
1-Azaspiro[3.3]heptane
1-Oxa-2,6-diazaspiro[3.3]heptane
2-Azaspiro[3.3]heptane
6-Oxa-2-azaspiro[3.3]heptane
Benzocaine
Bupivacaine
Cyclohexane
Phenyl
Piperazine
Piperidine
Pipecolic acid
Sonidegib
Vorinostat

Future Perspectives and Unexplored Research Avenues for 1 Oxaspiro 3.3 Heptan 3 Amine Chemistry

Innovation in Sustainable and Scalable Synthetic Methodologies

The progression of 1-oxaspiro[3.3]heptane derivatives from laboratory curiosities to commercially viable building blocks hinges on the development of synthetic routes that are both environmentally sustainable and economically scalable. Current research highlights a move away from lengthy, low-yielding procedures towards more streamlined and efficient processes.

A notable scalable approach involves a linear, six-step synthesis to access a functionalized 1-oxaspiro[3.3]heptane core starting from 3-oxocyclobutane-1-carboxylic acid. researchgate.net This method, which includes steps like Wittig olefination, epoxidation, and a Corey-Chaikovsky epoxide expansion, has been successfully applied on a multi-kilogram scale, demonstrating its industrial viability. researchgate.net

Future innovations are likely to focus on implementing green chemistry principles. A significant advancement in the synthesis of related strained spiro heterocycles has been the use of flow chemistry. For instance, a robust and mild flow technology-assisted two-step protocol was developed for the synthesis of 1-oxa-2,6-diazaspiro[3.3]heptane. researchgate.net This technique offers superior control over reaction conditions, minimizes waste, and enhances safety, making it an ideal platform for the sustainable production of 1-oxaspiro[3.3]heptan-3-amine and its analogues. Adopting such continuous-flow processes could drastically reduce production time and environmental impact compared to traditional batch methods.

FeatureConventional Batch SynthesisFuture Flow Chemistry Approach
Starting Material 3-Oxocyclobutane-1-carboxylic acid researchgate.netPotentially similar or simplified precursors
Key Technologies Traditional glassware, batch reactors researchgate.netMicroreactors, continuous flow pumps researchgate.net
Scalability Achieved up to kilogram scale researchgate.netPotentially higher throughput and easier scale-up
Sustainability Multiple steps, potential for solvent wasteReduced solvent usage, improved energy efficiency researchgate.net
Reaction Time Multi-day sequences for entire processSignificantly reduced residence times (minutes) researchgate.net

Development of Novel Reactivity Patterns and Catalytic Transformations

Expanding the synthetic utility of the 1-oxaspiro[3.3]heptane core requires the discovery of novel reactivity patterns and the application of modern catalytic methods. The inherent strain in the dual four-membered ring system offers unique opportunities for chemical transformations that are not accessible with more conventional structures.

One promising area is the catalytic functionalization of the scaffold. Research has shown that gold catalysts can be employed for the synthesis of phosphonate-substituted oxetan-3-ones, including a dimethyl (3-oxo-1-oxaspiro[3.3]heptan-2-yl)phosphonate derivative. rsc.org This demonstrates the potential for transition-metal catalysis to introduce new functional groups onto the core structure with high precision.

Furthermore, the development of catalytic ring-rearrangement strategies presents a powerful tool for creating structural diversity. A recent study demonstrated that (2-oxaspiro[3.3]heptan-6-yl)methanols can undergo a mild, acid-catalyzed isomerization to yield 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes. acs.org This transformation, utilizing catalytic amounts of pyridinium (B92312) chloride, effectively converts one rigid scaffold into another with different geometric properties, expanding the available chemical space for drug discovery. acs.org Exploring the reactivity of the amine group in this compound in conjunction with these catalytic transformations could unlock a vast array of novel derivatives.

Transformation TypeCatalyst / ReagentSubstrate ClassProduct ClassResearch Finding
Catalytic Rearrangement Pyridinium chloride (catalytic) acs.org(2-Oxaspiro[3.3]heptan-6-yl)methanols acs.org3-Oxabicyclo[3.1.1]heptanes acs.orgProvides access to a new bicyclic scaffold via mild acid catalysis. acs.org
Catalytic Functionalization Gold (I) complex rsc.orgPropargyl alcoholsPhosphonate-substituted oxetan-3-ones rsc.orgEnables direct C-P bond formation on the oxetane (B1205548) ring. rsc.org
Cycloaddition Thermal [2+2]Endocyclic alkenes + Isocyanate researchgate.netmedchemexpress.comSpirocyclic β-lactams researchgate.netmedchemexpress.comA key step in forming the spirocyclic core of related aza-analogues. researchgate.netmedchemexpress.com

Interdisciplinary Applications in Advanced Materials and Chemical Biology

While the primary application of spiro[3.3]heptane derivatives has been in medicinal chemistry and chemical biology, their unique structural and physical properties suggest untapped potential in materials science.

In chemical biology, the 1-oxaspiro[3.3]heptane motif is valued as a saturated, rigid bioisostere for phenyl rings and other cyclic systems. chemrxiv.org Its three-dimensional character helps to improve the physicochemical properties of drug candidates by "escaping flatland"—a common issue with aromatic-heavy compounds. researchgate.net For example, replacing the meta-substituted phenyl ring in the anticancer drug Sonidegib with a spiro[3.3]heptane core was studied to evaluate its effect on key drug-like properties. chemrxiv.org While this specific substitution led to a decrease in metabolic stability in human liver microsomes, another study involving the rearrangement product, 3-oxa-BCHep, as a Sonidegib isostere showed improved permeability and solubility. acs.orgchemrxiv.org These findings underscore the nuanced impact of such scaffolds and highlight the vast potential for fine-tuning ADME (absorption, distribution, metabolism, and excretion) properties by exploring different isomers and derivatives of the core structure.

The application of this compound in advanced materials remains a largely unexplored frontier. The rigidity and well-defined exit vectors of the spirocyclic system are desirable attributes for the construction of novel polymers and functional materials. The scaffold could serve as a non-flexible linker to create materials with highly ordered porous networks, such as covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). The amine functionality provides a convenient handle for polymerization or for grafting onto surfaces to create materials with tailored properties for applications in catalysis, separations, or sensing. This represents a significant opportunity for future research to bridge the gap between pharmaceutical chemistry and materials science.

PropertySonidegib (Phenyl Ring)Spiro[3.3]heptane Analog (trans-76)Finding
Water Solubility ≤ 1 µM chemrxiv.org≤ 1 µM chemrxiv.orgReplacement did not affect the poor water solubility. chemrxiv.org
Calculated Lipophilicity (clogP) 6.8 chemrxiv.org6.0 chemrxiv.orgThe spiro[3.3]heptane core decreased calculated lipophilicity. chemrxiv.org
Metabolic Stability (CLint) 18 µL min⁻¹ mg⁻¹ chemrxiv.org36 µL min⁻¹ mg⁻¹ chemrxiv.orgThe analog showed a two-fold reduction in metabolic stability. chemrxiv.org

Q & A

Q. What methodologies are used to study surface interactions of this compound in heterogeneous systems?

  • Methodological Answer : Employ microspectroscopic techniques (e.g., AFM-IR or ToF-SIMS) to analyze adsorption/desorption dynamics on materials like silica or polymers. Kinetic studies under varying humidity/temperature conditions can model environmental stability .

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